4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes hydroxyl, hydroxymethyl, and aldehyde functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of a biphenyl core, followed by functional group modifications to introduce the hydroxyl, hydroxymethyl, and aldehyde groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-methanol
- 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-amine
Uniqueness
4-Hydroxy-4’-(hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the biphenyl core. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSWSPCDTGCFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685076 |
Source
|
Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098984-09-8 |
Source
|
Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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